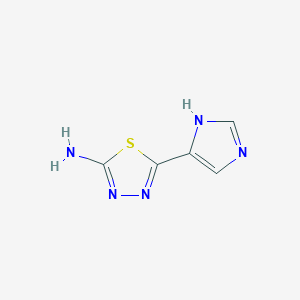
2-Amino-5-(4-imidazolyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(4-imidazolyl)-1,3,4-thiadiazole is a heterocyclic compound that contains both imidazole and thiadiazole rings These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-imidazolyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with imidazole-4-carboxaldehyde in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(4-imidazolyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.
Substitution: The amino group and the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, thioethers.
Substitution Products: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(4-imidazolyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(4-imidazolyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring can also coordinate with metal ions, which can be crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1,3,4-thiadiazole: Lacks the imidazole ring, which may result in different biological activities.
5-(4-Imidazolyl)-1,3,4-thiadiazole: Similar structure but without the amino group, affecting its reactivity and applications.
2-Amino-5-(2-pyridyl)-1,3,4-thiadiazole: Contains a pyridine ring instead of an imidazole ring, leading to different chemical properties.
Uniqueness
2-Amino-5-(4-imidazolyl)-1,3,4-thiadiazole is unique due to the presence of both the imidazole and thiadiazole rings, which confer a combination of properties from both heterocycles. This dual functionality can enhance its binding affinity to biological targets and increase its versatility in chemical reactions.
Eigenschaften
Molekularformel |
C5H5N5S |
|---|---|
Molekulargewicht |
167.19 g/mol |
IUPAC-Name |
5-(1H-imidazol-5-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C5H5N5S/c6-5-10-9-4(11-5)3-1-7-2-8-3/h1-2H,(H2,6,10)(H,7,8) |
InChI-Schlüssel |
BURLPHAVJXOERW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=N1)C2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


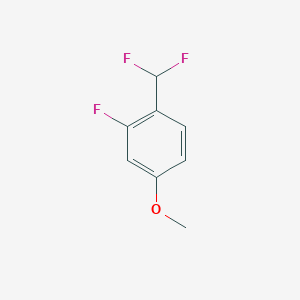

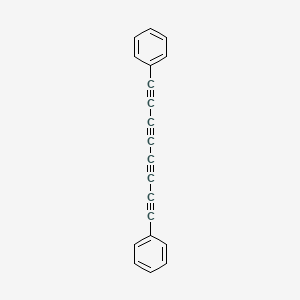
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid](/img/structure/B15337893.png)

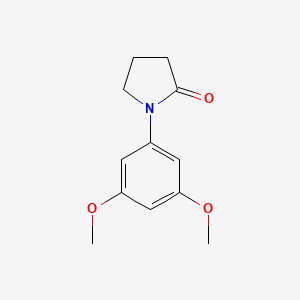
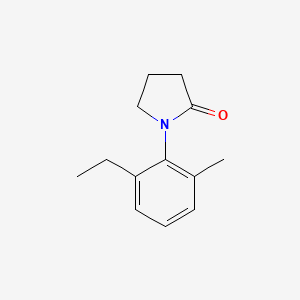


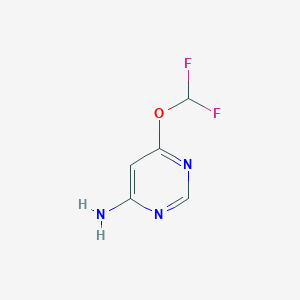
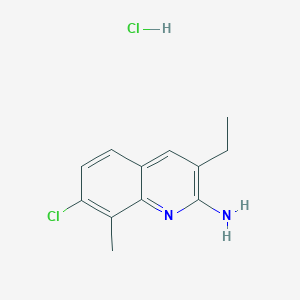

![Naphtho[2,1-d]isoxazol-3(2H)-one](/img/structure/B15337938.png)

